molecular formula C18H15F3N2O3S B2608263 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 328021-54-1

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2608263
CAS No.: 328021-54-1
M. Wt: 396.38
InChI Key: PCZQAXFFWQHABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide features a bicyclic thienoimidazolone core modified with phenyl and 3-(trifluoromethyl)phenyl substituents at positions 1 and 3, respectively. The 5,5-dioxide moiety introduces sulfonyl groups, enhancing polarity and oxidative stability. Key physicochemical properties inferred from analogs include:

  • Molecular formula: C₁₈H₁₅F₃N₂O₃S
  • Molecular weight: ~412.45 g/mol (calculated)
  • Predicted density: ~1.56 g/cm³ (similar to thione analog)
  • Boiling point: ~559°C (extrapolated from thione analog)

Properties

IUPAC Name

5,5-dioxo-1-phenyl-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)12-5-4-8-14(9-12)23-16-11-27(25,26)10-15(16)22(17(23)24)13-6-2-1-3-7-13/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZQAXFFWQHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide Derivatives

Compound Name R1 Substituent R3 Substituent Core Modification Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa
Target Compound Phenyl 3-(Trifluoromethyl)phenyl Ketone (C=O) C₁₈H₁₅F₃N₂O₃S 412.45 (calculated) 1.56* 559* N/A
1-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl] analog 4-Methylphenyl 3-(Trifluoromethyl)phenyl Ketone C₁₉H₁₇F₃N₂O₃S 426.46 (calculated) N/A N/A N/A
1,3-Bis(4-fluorophenyl) analog 4-Fluorophenyl 4-Fluorophenyl Ketone C₁₆H₁₂F₂N₂O₃S 362.34 (calculated) N/A N/A N/A
1-(2-Chlorophenyl)-3-phenyl analog 2-Chlorophenyl Phenyl Ketone C₁₇H₁₅ClN₂O₃S 362.83 N/A N/A N/A
1-(4-Ethoxyphenyl)-3-phenyl analog 4-Ethoxyphenyl Phenyl Ketone C₁₉H₂₀N₂O₄S 396.44 (calculated) N/A N/A N/A
Thione analog Phenyl 3-(Trifluoromethyl)phenyl Thione (C=S) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 ± 0.1 559.1 ± 60.0 -1.13 ± 0.20

*Predicted based on thione analog data.

Key Findings:

Substituent Effects: Trifluoromethyl Group: Enhances electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., phenyl or ethoxyphenyl derivatives). This may improve membrane permeability and resistance to oxidative metabolism . Ethoxy Group: The 4-ethoxyphenyl substituent () introduces electron-donating effects, which may enhance aqueous solubility but reduce metabolic stability .

Core Modifications: Thione vs. The thione’s additional sulfur atom also contributes to a higher molecular weight (412.45 vs. 412.45 for the ketone, adjusted for O/S substitution).

Physicochemical Trends :

  • Molecular Weight : Ranges from 362.34 (bis-4-fluorophenyl analog) to 426.46 (4-methylphenyl analog), with bulkier substituents increasing molecular weight.
  • Boiling Points : Predicted to exceed 500°C for all analogs due to high polarity and hydrogen-bonding capacity from sulfonyl and carbonyl/thione groups .

Research Implications

  • Drug Design : The trifluoromethyl group’s metabolic stability makes the target compound a candidate for central nervous system (CNS) therapeutics, where lipophilicity is critical for blood-brain barrier penetration.
  • Material Science : The 5,5-dioxide moiety’s oxidative stability suggests utility in high-temperature applications or as a ligand in catalytic systems.

Biological Activity

1-Phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known as CAS 616214-43-8, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antiviral properties, anticancer effects, and other pharmacological applications.

The compound's molecular formula is C18H15F3N2O2S2C_{18}H_{15}F_3N_2O_2S^2, with a molar mass of 412.45 g/mol. Key properties include:

  • Density : 1.56 g/cm³ (predicted)
  • Boiling Point : 559.1 °C (predicted)
  • pKa : -1.13 (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral agent and anticancer drug.

Antiviral Activity

Research indicates that compounds with similar structures exhibit promising antiviral properties. For instance:

  • Activity against HIV : Certain derivatives have shown effective inhibition of HIV replication, with EC50 values indicating low concentrations required for significant antiviral activity. For example, compounds in related studies demonstrated EC50 values as low as 3.98 μM against HIV type-1 .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that various analogs of thieno[3,4-d]imidazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, some derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 1: Antiviral Efficacy

A study published in MDPI highlighted the efficacy of thieno[3,4-d]imidazole derivatives against viral infections:

  • Compound Tested : A derivative similar to the target compound showed an EC50 of 58.7 μg/mL against Tobacco Mosaic Virus (TMV), indicating its potential for broader antiviral applications .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thieno[3,4-d]imidazole derivatives:

  • Cell Lines Tested : The study evaluated several derivatives against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
  • Results : The most potent derivative exhibited an IC50 value of 5.85 µM against MCF7 cells, demonstrating significant growth inhibition compared to standard treatments .

Comparative Analysis Table

Activity Type Tested Compound Target Virus/Cancer Cell Line EC50/IC50 Value Reference
AntiviralThieno DerivativeTobacco Mosaic Virus58.7 μg/mL
AnticancerThieno DerivativeMCF75.85 µM
AnticancerThieno DerivativeA549Comparable to Doxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.